molecular formula C17H18N4O2S B3201343 ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate CAS No. 1019103-50-4

ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate

Cat. No.: B3201343
CAS No.: 1019103-50-4
M. Wt: 342.4 g/mol
InChI Key: YYVSFSQEXOPLQD-UHFFFAOYSA-N
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Description

Ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals . This compound is characterized by its unique structure, which includes a thiazole ring, a pyrazole ring, and a carbamate group.

Mechanism of Action

Target of Action

The compound ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate, also known as ethyl N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}carbamate, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .

Mode of Action

The mode of action of thiazole derivatives is characterized by their interaction with various biochemical pathways and enzymes, or their ability to stimulate or block receptors in biological systems . The thiazole ring, due to its aromaticity, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . .

Biochemical Pathways

Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse biological activities suggest that thiazole derivatives interact with a variety of biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of thiazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely and are influenced by the specific structure of the compound . .

Result of Action

The result of the action of thiazole derivatives can vary widely, depending on their specific targets and mode of action . .

Action Environment

The action, efficacy, and stability of thiazole derivatives can be influenced by various environmental factors . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-(p-tolyl)thiazol-2-amine with ethyl 3-methyl-1H-pyrazole-5-carboxylate under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which combines the thiazole and pyrazole rings with a carbamate group, potentially leading to unique biological activities and applications .

Properties

IUPAC Name

ethyl N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-4-23-17(22)19-15-9-12(3)20-21(15)16-18-14(10-24-16)13-7-5-11(2)6-8-13/h5-10H,4H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVSFSQEXOPLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate
Reactant of Route 2
ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate
Reactant of Route 3
ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate
Reactant of Route 4
Reactant of Route 4
ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate
Reactant of Route 5
ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate
Reactant of Route 6
Reactant of Route 6
ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate

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